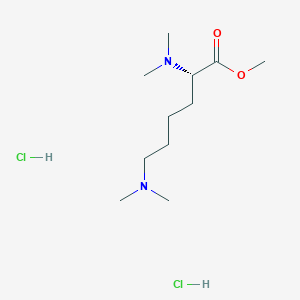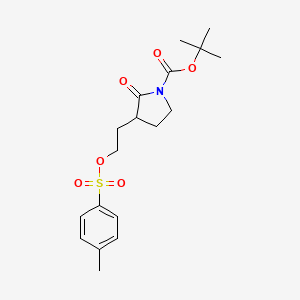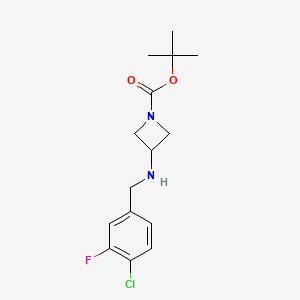![molecular formula C12H22N2O2 B1448179 1-(Boc-amino)-6-aza-espiro[3.4]octano CAS No. 1363382-98-2](/img/structure/B1448179.png)
1-(Boc-amino)-6-aza-espiro[3.4]octano
Descripción general
Descripción
1-(Boc-amino)-6-aza-spiro[3.4]octane is a chemical compound that belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound features an aza-spiro[3.4]octane core, which is a fused ring system containing nitrogen, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Aplicaciones Científicas De Investigación
1-(Boc-amino)-6-aza-spiro[3.4]octane is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: In the study of biological systems and the development of bioactive compounds.
Medicine: As a precursor for the synthesis of therapeutic agents and drug candidates.
Industry: In the production of materials and chemicals with specific properties.
Mecanismo De Acción
The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis . It’s commonly used to protect amines in peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Análisis Bioquímico
Biochemical Properties
1-(Boc-amino)-6-aza-spiro[3.4]octane plays a significant role in biochemical reactions, particularly in the context of drug discovery and development. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, it has been used as a precursor in the synthesis of azaspiro compounds, which are known for their multifunctional properties in drug discovery . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, and van der Waals forces, contributing to the stability and reactivity of the resulting compounds.
Cellular Effects
The effects of 1-(Boc-amino)-6-aza-spiro[3.4]octane on cellular processes are diverse and depend on the specific cellular context. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways . Additionally, 1-(Boc-amino)-6-aza-spiro[3.4]octane can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These effects on cellular metabolism can result in changes in energy production, biosynthesis, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(Boc-amino)-6-aza-spiro[3.4]octane exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit the activity of proteases by forming a stable complex with the enzyme’s active site. Additionally, 1-(Boc-amino)-6-aza-spiro[3.4]octane can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Boc-amino)-6-aza-spiro[3.4]octane can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that 1-(Boc-amino)-6-aza-spiro[3.4]octane can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 1-(Boc-amino)-6-aza-spiro[3.4]octane in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or receptor binding . At higher doses, 1-(Boc-amino)-6-aza-spiro[3.4]octane can induce toxic or adverse effects, including cellular damage, organ dysfunction, and systemic toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
1-(Boc-amino)-6-aza-spiro[3.4]octane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through pathways such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, making them critical considerations in drug development.
Transport and Distribution
The transport and distribution of 1-(Boc-amino)-6-aza-spiro[3.4]octane within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, 1-(Boc-amino)-6-aza-spiro[3.4]octane can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-(Boc-amino)-6-aza-spiro[3.4]octane is determined by various targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s mode of action and its impact on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-6-aza-spiro[3.4]octane can be synthesized through several routes. One common method involves the cyclization of a linear precursor containing the appropriate amino and carboxylic acid functionalities. The reaction typically requires a cyclization agent, such as a coupling reagent (e.g., carbodiimide), and may be performed under mild conditions to avoid decomposition of the Boc group.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(Boc-amino)-6-aza-spiro[3.4]octane may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Boc-amino)-6-aza-spiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The Boc group can be selectively removed or replaced with other protecting groups or functional moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Acidic or basic conditions can be employed to remove the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized amines.
Reduction: Free amine derivatives.
Substitution: Compounds with different protecting groups or functional groups.
Comparación Con Compuestos Similares
1-(Boc-amino)-6-aza-spiro[3.4]octane can be compared to other similar compounds, such as:
1-(Boc-amino)-2-aza-spiro[3.4]octane: Similar structure but different position of the amino group.
1-(Boc-amino)-7-aza-spiro[3.4]octane: Different position of the nitrogen atom in the ring system.
1-(Boc-amino)-8-azabicyclo[3.2.1]octane: Another spiro compound with a different ring size and structure.
These compounds share the Boc-protected amino group but differ in their ring structures and positions of nitrogen atoms, leading to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSIZFQACIWVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)



![2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)


![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1448110.png)

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)


